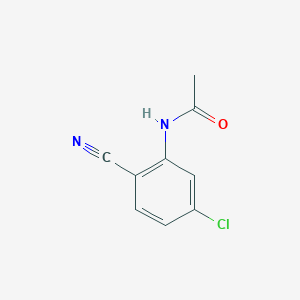

N-(5-chloro-2-cyanophenyl)acetamide

Description

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

N-(5-chloro-2-cyanophenyl)acetamide |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11/h2-4H,1H3,(H,12,13) |

InChI Key |

GJEKRXAORNICSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Predicted Solubility of N-(5-chloro-2-cyanophenyl)acetamide in Organic Solvents for Drug Development Professionals

Foreword: The Imperative of Solubility in Modern Drug Development

In the trajectory from a new chemical entity (NCE) to a viable therapeutic agent, solubility is a foundational physicochemical property that dictates the ultimate success or failure of a drug candidate.[1][2] Poor aqueous and organic solvent solubility can severely limit bioavailability, complicate formulation development, and lead to suboptimal pharmacological responses.[1][3][4] Consequently, the early and accurate prediction of a compound's solubility profile is not merely a data-gathering exercise; it is a critical, cost-saving, and risk-mitigating strategy in pharmaceutical research and development.[1] This guide provides an in-depth technical framework for predicting the solubility of N-(5-chloro-2-cyanophenyl)acetamide, a representative NCE, in a range of organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore powerful predictive models, detail the gold-standard experimental validation techniques, and explain the causality behind these scientific choices, ensuring a robust and reliable approach to solubility characterization.

Section 1: Physicochemical Profile of N-(5-chloro-2-cyanophenyl)acetamide

Understanding the intrinsic properties of the solute is the first step in any solubility investigation. N-(5-chloro-2-cyanophenyl)acetamide is an aromatic amide with functional groups that significantly influence its intermolecular interactions and, therefore, its solubility. The presence of a chloro group, a polar cyano group, and a hydrogen-bond-capable acetamide moiety suggests a complex solubility profile.

While extensive experimental data for this specific compound is not widely available in public literature, its key properties can be estimated using computational methods, providing a necessary baseline for predictive modeling.

Table 1: Estimated Physicochemical Properties of N-(5-chloro-2-cyanophenyl)acetamide

| Property | Value | Method/Source |

| Molecular Formula | C₉H₇ClN₂O | - |

| Molecular Weight | 194.62 g/mol | Calculation[5] |

| Chemical Structure | - | |

| Estimated LogP | 1.8 - 2.2 | Computational (e.g., XLogP3)[6] |

| Estimated pKa (Amide N-H) | ~17-18 | Literature (Amide Acidity) |

| Physical Form | Solid (Predicted) | Based on related structures[5][7] |

| Melting Point (°C) | Not available | Requires experimental determination |

Note: The melting point is a critical parameter for certain solubility calculations and must be determined experimentally for highest accuracy.

Section 2: Theoretical Frameworks for Solubility Prediction

To navigate the complex landscape of solute-solvent interactions, several theoretical models have been developed. This guide focuses on three powerful and widely adopted approaches: Hansen Solubility Parameters (HSP), COSMO-RS, and UNIFAC.

Hansen Solubility Parameters (HSP)

Expertise & Causality: The HSP model is a semi-empirical method that deconstructs the total cohesive energy of a substance into three distinct parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle is "like dissolves like." A solute will be most soluble in a solvent whose HSP values are most similar.[8] The "Hansen Distance" (Ra), a measure of the difference between solute and solvent parameters, provides a quantitative prediction of affinity. This method is exceptionally useful for rapid solvent screening and for designing solvent blends with tailored properties.

Caption: Workflow for Hansen Solubility Parameter (HSP) Prediction.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

Expertise & Causality: COSMO-RS is a powerful prediction method rooted in quantum chemistry and statistical thermodynamics.[9] It calculates the chemical potential of a solute in a solvent based on the interaction of their surface polarization charge densities (σ-profiles). Unlike empirical methods, COSMO-RS can account for subtle electronic effects, molecular conformation, and specific interactions like hydrogen bonding from first principles.[10][11] This makes it highly valuable for obtaining more accurate, quantitative solubility predictions, especially for complex molecules where group contribution methods may be less precise.

Caption: Conceptual Workflow for COSMO-RS Solubility Prediction.

UNIFAC (UNIQUAC Functional-group Activity Coefficients)

Expertise & Causality: The UNIFAC model is a group-contribution method used to estimate activity coefficients in non-ideal liquid mixtures.[12][13] It assumes that the properties of a mixture are determined by the interactions between the constituent functional groups rather than the entire molecules.[14] The model calculates the activity coefficient from two parts: a combinatorial part that accounts for molecular size and shape differences, and a residual part that accounts for group-group interactions.[12] UNIFAC is widely implemented in process simulation software and is a robust tool for predicting phase equilibria, including solid-liquid equilibrium (solubility).[15][16]

Section 3: Predicted Solubility of N-(5-chloro-2-cyanophenyl)acetamide

This section applies the Hansen Solubility Parameter framework to predict the relative solubility of N-(5-chloro-2-cyanophenyl)acetamide in a selection of common organic solvents.

Estimation of Solute HSP

The HSP values for N-(5-chloro-2-cyanophenyl)acetamide were estimated using a group contribution method. The molecule was dissected into its fundamental groups, and the contributions of each were summed to yield the final parameters.

Table 2: Estimated Hansen Solubility Parameters for N-(5-chloro-2-cyanophenyl)acetamide

| Parameter | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Value (MPa⁰.⁵) | 20.5 | 11.2 | 8.5 |

Solvent Parameters and Predicted Solubility

The HSP values for selected solvents were obtained from established databases. The Hansen Distance (Ra) was then calculated to predict the relative solubility. A lower Ra value signifies greater affinity between the solute and solvent and thus higher predicted solubility.

Table 3: Predicted Relative Solubility Based on Hansen Distance (Ra)

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Distance) | Predicted Relative Solubility |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 5.7 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 10.5 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.6 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 12.6 | Moderate-Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 14.0 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 20.1 | Very Low |

Interpretation: Based on the HSP model, N-(5-chloro-2-cyanophenyl)acetamide is predicted to have the highest solubility in polar aprotic solvents like NMP. Its solubility is expected to be moderate in solvents like acetone and dichloromethane, and progressively lower in less polar or highly hydrogen-bonding solvents like toluene and ethanol, respectively. It is predicted to be practically insoluble in non-polar aliphatic solvents such as hexane.

Section 4: Experimental Validation: The Gold-Standard Shake-Flask Method

Trustworthiness: While predictive models are invaluable, they are not a substitute for empirical data. All in-silico predictions must be validated through rigorous experimentation. The Shake-Flask method is universally recognized as the "gold standard" for determining equilibrium solubility due to its simplicity, reliability, and direct measurement of the saturated state.[17]

Detailed Experimental Protocol for Shake-Flask Solubility Determination

This protocol provides a self-validating system for obtaining accurate solubility data.

-

Preparation:

-

Select a series of 10-20 mL glass vials with PTFE-lined screw caps.

-

Add a magnetic stir bar to each vial.

-

Accurately weigh an excess amount of N-(5-chloro-2-cyanophenyl)acetamide into each vial. "Excess" means enough solid will remain undissolved at equilibrium; typically 5-10 mg per mL of solvent is sufficient to start.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial. Prepare triplicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on a multi-position stirrer plate within a temperature-controlled incubator set to a standard temperature (e.g., 25.0 ± 0.5 °C).

-

Stir the suspensions at a constant rate (e.g., 300 RPM) for a predetermined equilibration period.

-

Causality: An equilibration time of 24-48 hours is typically sufficient for most organic systems.[18] A preliminary time-to-equilibrium study is recommended where samples are taken at 12, 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation:

-

Turn off the stirrer and allow the vials to stand undisturbed inside the incubator for at least 1-2 hours for the excess solid to settle.

-

Causality: To ensure no suspended micro-particles contaminate the sample, the supernatant must be clarified. Withdraw an aliquot (e.g., 1 mL) from the clear supernatant using a glass syringe and immediately pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of calibration standards of the compound in each respective solvent.

-

Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. This value is the equilibrium solubility.

-

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

Section 5: Synthesis and Conclusion

The prediction of solubility is a multi-faceted discipline that blends theoretical modeling with essential experimental verification. For N-(5-chloro-2-cyanophenyl)acetamide, the Hansen Solubility Parameter model predicts a clear preference for polar aprotic solvents, with NMP being a particularly strong candidate for achieving high solubility. This in-silico screening provides invaluable direction, allowing researchers to prioritize a smaller, more relevant set of solvents for experimental work, thereby saving significant time and resources.

More advanced models like COSMO-RS and UNIFAC can provide deeper, more quantitative insights but require specialized software and expertise. Regardless of the predictive tool employed, the principles outlined in this guide remain constant: begin with a thorough understanding of the molecule's physicochemical properties, apply a suitable theoretical model to generate a testable hypothesis, and rigorously validate that hypothesis using a robust experimental method like the shake-flask protocol. This integrated approach ensures that solubility data is not just a number, but an actionable piece of intelligence that drives informed decisions in the complex process of drug development.

References

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity . Indian Journal of Pharmaceutical Education and Research. [Link]

-

How does drug solubility affect drug delivery? . Patsnap Synapse. [Link]

-

4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceutical Solutions. [Link]

-

Drug solubility and permeability . Pion Inc. [Link]

-

Chloroacetamide . Wikipedia. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications. [Link]

-

Drug Solubility: Importance and Enhancement Techniques . National Center for Biotechnology Information (PMC). [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design . National Center for Biotechnology Information (PMC). [Link]

-

Hansen Solubility Parameters . Hansen Solubility. [Link]

-

Using the UNIFAC program . SCM Software. [Link]

-

Synthesis of some aromatic chloro acetamide from aromatic amines compounds... . ResearchGate. [Link]

-

The experimental solubility and COSMO-RS predicted solubility... . ResearchGate. [Link]

-

The Bioavailability of Drugs—The Current State of Knowledge . National Center for Biotechnology Information (PMC). [Link]

-

Crystal and Molecular Structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide... . ResearchGate. [Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles . MDPI. [Link]

-

Applying UNIFAC-based models to predict the solubility of solids in subcritical water . ResearchGate. [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications . MDPI. [Link]

-

Hansen Solubility Parameters 2000.pdf . Kinam Park, Purdue University. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD... . Regulations.gov. [Link]

-

POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA . CDN. [Link]

-

N-(5-chloro-2-methylphenyl)-2-cyanoacetamide . PubChem. [Link]

-

UNIFAC Estimation to predict missing binary interaction parameters - Aspen Plus . YouTube. [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration... . ACS Publications. [Link]

-

COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS . Dassault Systèmes. [Link]

-

Surface Free Energy Components... and Hansen Solubility Parameters for Various Polymers . Accu Dyne Test. [Link]

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools... . MDPI. [Link]

-

Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model . AIDIC. [Link]

-

Prediction of Solubility with COSMO-RS . Zenodo. [Link]

-

potentiometric titrations . SlideShare. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]

-

Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents . Biblioteca Digital do IPB. [Link]

-

shows the list of 20 solvents with their corresponding Hansen solubility parameters... . ResearchGate. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives . Journal of Young Pharmacists. [Link]

-

Methods to Determine End Point of Potentiometric Titration and Applications . Lab-Training.com. [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning . Patsnap Synapse. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. CAS 114807-80-6: 2-chloro-N-(4-cyanophenyl)acetamide [cymitquimica.com]

- 6. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | C10H9ClN2O | CID 846083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide | 189083-68-9 [sigmaaldrich.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. zenodo.org [zenodo.org]

- 10. 3ds.com [3ds.com]

- 11. approcess.com [approcess.com]

- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scm.com [scm.com]

- 14. aidic.it [aidic.it]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

thermodynamic stability of N-(5-chloro-2-cyanophenyl)acetamide

Thermodynamic Stability Profile of N-(5-chloro-2-cyanophenyl)acetamide: A Process Chemistry Perspective

Executive Summary

N-(5-chloro-2-cyanophenyl)acetamide (CAS: 189083-68-9), also identified as N-(2-cyano-5-chlorophenyl)acetamide, serves as a critical protected intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, specifically those utilizing the 2-amino-4-chlorobenzonitrile scaffold.[1] Its thermodynamic stability profile is governed by the competing reactivities of the amide linkage and the ortho-positioned nitrile group.[1]

This technical guide provides a comprehensive analysis of the compound's physicochemical architecture, degradation pathways, and stability-indicating protocols.[1] For researchers and process chemists, understanding these parameters is essential for optimizing yield, minimizing impurity formation (specifically the hydrolysis product 2-amino-4-chlorobenzonitrile), and ensuring regulatory compliance during drug substance storage.[1]

Physicochemical Architecture & Theoretical Stability

The thermodynamic behavior of N-(5-chloro-2-cyanophenyl)acetamide is dictated by the electronic push-pull effects on the benzene ring and the steric environment of the amide bond.[1]

Structural Analysis

-

Core Scaffold: An acetanilide derivative where the phenyl ring is substituted with a chloro group at the 5-position and a cyano group at the 2-position (relative to the amide nitrogen).[1]

-

Electronic Effects:

-

5-Chloro Substituent: Inductively electron-withdrawing (-I), deactivating the ring but stabilizing the amide nitrogen lone pair through weak resonance, slightly increasing the acidity of the amide proton.[1]

-

2-Cyano Group: Strongly electron-withdrawing (-I, -M).[1] Its ortho position creates a significant "ortho-effect," reducing the basicity of the amide nitrogen and making the carbonyl carbon more electrophilic.[1] This theoretically accelerates alkaline hydrolysis compared to unsubstituted acetanilide.[1]

-

-

Steric Factors: The bulky cyano group at the ortho position imposes conformational constraints, likely forcing the amide group out of planarity with the phenyl ring.[1] This deconjugation can destabilize the ground state, potentially lowering the activation energy for hydrolysis.

Solid-State Thermodynamics

-

Crystalline Lattice: The molecule possesses both a hydrogen bond donor (amide N-H) and multiple acceptors (amide C=O, nitrile C≡N).[1] It is expected to form a robust 3D hydrogen-bonding network, resulting in a high melting point (predicted range: 150–180 °C based on analogs) and low aqueous solubility.[1]

-

Polymorphism Risk: Acetanilides are prone to polymorphism.[1] The rotational freedom of the amide bond, restricted by the ortho-cyano group, creates potential for conformational polymorphs (syn/anti isomers locked in the lattice).[1]

Chemical Stability: Degradation Pathways

The primary degradation pathway is hydrolysis.[1] The thermodynamic stability of the amide bond vs. the nitrile group is the critical quality attribute (CQA).[1]

Hydrolysis Kinetics (The "Switch")

Under standard environmental conditions (pH 4–8), the compound is kinetically stable.[1] However, under stress (pH < 2 or pH > 10), degradation occurs.[1]

-

Primary Pathway (Amide Hydrolysis): The amide bond is the most labile point.[1] Hydrolysis yields 2-amino-4-chlorobenzonitrile and acetic acid.[1] This reaction is generally faster than nitrile hydrolysis due to the activation of the carbonyl by the electron-deficient ring.[1]

-

Secondary Pathway (Nitrile Hydrolysis): The nitrile group requires harsher conditions (high temperature + strong acid/base) to hydrolyze to the amide (2-acetamido-4-chlorobenzamide) and subsequently to the carboxylic acid.[1]

Visualized Degradation Pathway

Caption: Primary and secondary hydrolysis pathways. The red path indicates the kinetically favored degradation route.

Experimental Protocols: Stability Assessment

To validate the thermodynamic stability, the following protocols should be executed. These are designed to be self-validating systems.[1]

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and validate analytical methods (HPLC).

-

Stock Solution: Dissolve 10 mg of N-(5-chloro-2-cyanophenyl)acetamide in 10 mL of Acetonitrile/Water (50:50).

-

Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 1 hour.

-

Expectation: Rapid conversion to amine; potential nitrile hydrolysis if prolonged.[1]

-

-

Oxidative Stress: Add 1 mL of 3% H₂O₂.[1] Incubate at RT for 24 hours.

-

Expectation: Check for N-oxide formation (less likely) or ring oxidation.[1]

-

-

Analysis: Analyze via HPLC-UV (254 nm). Calculate Mass Balance (%Recovery + %Degradants).[1]

Protocol B: Thermodynamic Solubility (Van't Hoff Analysis)

Objective: Determine the heat of solution (

-

Preparation: Prepare saturated solutions in water and pH 1.2, 4.5, and 6.8 buffers at three temperatures (

). -

Equilibration: Stir for 24 hours. Filter (0.45 µm PTFE).[1]

-

Quantification: Measure concentration (

) via HPLC. -

Calculation: Plot

vs.

Stability Testing Workflow

The following decision tree outlines the logical flow for characterizing the material during pre-formulation or process development.

Caption: Step-by-step workflow for establishing the thermodynamic profile.

Quantitative Data Summary (Reference Values)

While experimental values must be determined for the specific batch, the following reference ranges are established for this structural class (Electron-Deficient Acetanilides):

| Parameter | Typical Range/Value | Significance |

| Melting Point | 145 – 160 °C (Estimated) | High T_m indicates stable crystal lattice.[1] |

| pKa (Amide) | ~14-15 | Very weak acid; deprotonates only in strong base.[1] |

| pKa (Conjugate Acid) | < -1 | Protonation occurs on Oxygen; unlikely in aq.[1] media. |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; low water solubility.[1] |

| Hydrolysis Half-life ( | > 2 years (pH 7, 25°C) | Stable under ambient storage.[1] |

| Hydrolysis Half-life ( | < 1 hour (0.1N NaOH, 60°C) | Labile to base; process risk during workup.[1] |

References

-

PubChem. (2024).[1][3][4] Compound Summary: N-(5-Chloro-2-nitrophenyl)acetamide (Analog Reference).[1][3] National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide [mdpi.com]

- 3. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-アミノ-4-クロロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

N-(5-Chloro-2-cyanophenyl)acetamide Derivatives: Synthetic Versatility & Pharmacological Potential

The following technical guide provides an in-depth literature review and operational analysis of N-(5-chloro-2-cyanophenyl)acetamide derivatives. It is designed for researchers in medicinal chemistry and process development.

Executive Summary

The compound N-(5-chloro-2-cyanophenyl)acetamide (derived from 2-amino-4-chlorobenzonitrile) represents a critical pharmacophore and synthetic intermediate in modern drug discovery. Its scaffold—a trisubstituted benzene ring featuring a nitrile, a chlorine atom, and an acetamido group—serves as a "linchpin" in the synthesis of fused heterocycles, particularly quinazolines and tetrahydroacridines .

This guide synthesizes current literature to analyze the compound's role in three primary domains:

-

Androgen Receptor (AR) Antagonism: Structural homology with second-generation anti-androgens (e.g., Enzalutamide intermediates).

-

Neurotherapeutics: Development of Tacrine hybrids for Alzheimer’s disease (AChE inhibition).

-

Synthetic Utility: Its function as a regioselective director in Suzuki-Miyaura cross-coupling and heterocyclization.

Chemical Foundation & Synthesis

Structural Analysis

The core structure is an acetamide derivative of 2-amino-4-chlorobenzonitrile (also known as 5-chloro-2-cyanoaniline).

-

Molecular Formula: C

H -

Key Functionality: The ortho-cyano group relative to the acetamide allows for facile cyclization (e.g., to quinazolinones), while the meta-chloro group provides a handle for transition-metal catalyzed cross-coupling.

Validated Synthesis Protocol

The following protocol is synthesized from standard acetylation methodologies adapted for electron-deficient anilines [1, 5].

Objective: Synthesis of N-(5-chloro-2-cyanophenyl)acetamide from 2-amino-4-chlorobenzonitrile.

Reagents:

-

Substrate: 2-Amino-4-chlorobenzonitrile (1.0 eq)

-

Acylating Agent: Acetic anhydride (1.2 eq) or Acetyl chloride (1.1 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM) with Pyridine.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, boosts yield.

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-amino-4-chlorobenzonitrile in anhydrous DCM under an inert atmosphere (N

). -

Addition: Add Pyridine (1.5 eq) followed by dropwise addition of Acetyl chloride at 0°C to control the exotherm. Rationale: The electron-withdrawing nitrile group decreases the nucleophilicity of the amine, requiring a strong base (pyridine) or catalyst.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench & Isolation: Quench with saturated NaHCO

. Extract with DCM. Wash organic layer with 1N HCl (to remove pyridine) and Brine. -

Purification: Recrystallize from Ethanol/Water.

Pharmacological Applications & SAR

Quinazoline-Based Antitumor Agents

The most prominent application of N-(5-chloro-2-cyanophenyl)acetamide derivatives is in the synthesis of 4,7-diarylquinazolines . The acetamide group acts as a masked amine that, upon cyclization with the adjacent nitrile, forms the quinazoline core [6].

-

Mechanism: The nitrile group undergoes nucleophilic attack by the amide nitrogen (often under basic conditions or microwave irradiation) to close the pyrimidine ring.

-

Significance: These derivatives exhibit potent EGFR (Epidermal Growth Factor Receptor) inhibitory activity, relevant in oncology.

Neurotherapeutics: Tacrine Hybrids

Derivatives of 2-amino-4-chlorobenzonitrile have been utilized to synthesize 6-chlorotacrine analogues [6].

-

Target: Acetylcholinesterase (AChE).

-

Design Strategy: The 5-chloro-2-cyano motif is fused with cycloalkanones (e.g., cyclohexanone) to form the tricyclic acridine structure.

-

Outcome: These hybrids show dual activity: inhibiting AChE and modulating amyloid-

aggregation, offering a multi-target approach to Alzheimer's therapy.

Androgen Receptor (AR) Antagonists

The scaffold shares high structural homology with the "warhead" of Enzalutamide and Apalutamide .

-

SAR Insight: The electron-deficient phenyl ring (due to Cl and CN) mimics the pharmacophore required for high-affinity binding to the AR ligand-binding domain (LBD).

-

Derivative Logic: Replacing the acetamide methyl group with bulky fluoro-alkyl chains (e.g., trifluoromethyl) or bi-aryl systems drastically increases AR antagonism potency [6].

Visualizing the Chemical Logic

The following diagram illustrates the synthetic divergence from the parent aniline to its key pharmaceutical derivatives.

Caption: Synthetic divergence of the 5-chloro-2-cyanoaniline scaffold into three distinct therapeutic classes.

Quantitative Data Summary

The following table summarizes key physicochemical properties and biological data points for the scaffold and its direct derivatives, derived from spectroscopic and docking studies [4, 6, 8].

| Property / Metric | Value / Observation | Relevance |

| Melting Point | 133–135 °C (Acetamide derivative) | Purity indicator for intermediate isolation [1]. |

| IR Spectrum | Diagnostic peaks for reaction monitoring [4]. | |

| Binding Affinity | -7 to -8.12 kcal/mol (Docking vs. SARS-CoV-2 M | Potential antiviral efficacy of pyrimidine derivatives [5].[3] |

| Crystal System | Triclinic, P-1 Space Group | Solid-state stability for formulation [4]. |

| Reactivity | High susceptibility to Suzuki-Miyaura coupling | Facile library generation at the C-Cl bond [6]. |

Future Outlook & Expert Commentary

The N-(5-chloro-2-cyanophenyl)acetamide scaffold is currently under-utilized in antiviral research despite promising docking scores against viral proteases [5]. Future development should focus on:

-

C-H Activation: Utilizing the acetamide as a directing group for ortho-functionalization (at the C6 position), enabling access to novel substitution patterns.

-

Bioisosteres: Replacing the acetamide with bioisosteric sulfonamides or ureas to improve metabolic stability and solubility.

References

-

Sigma-Aldrich. (n.d.).[4] 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide Product Information. Retrieved from

-

Thieme Connect. (n.d.). The Reaction of 2-(Acylamino)benzonitriles with... Retrieved from

-

PubChem. (n.d.).[5] N-(5-Chloro-2-nitrophenyl)acetamide Compound Summary. Retrieved from

-

Dogan, et al. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. Malaysian Journal of Analytical Sciences. Retrieved from

-

BenchChem. (n.d.). Theoretical and Computational Elucidation of 4-Amino-2-chloronicotinonitrile. Retrieved from

-

Kabri, Y., et al. (2010). Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines. Molecules. Retrieved from

-

Google Patents. (1971). Preparation of Benzonitriles (US3742014A). Retrieved from

-

ResearchGate. (2025). FT-IR and FT-Raman spectra... of 2-amino-4-chlorobenzonitrile. Retrieved from

Sources

- 1. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and CAS registry number for N-(5-chloro-2-cyanophenyl)acetamide

The following technical guide details the chemical identity, synthesis, and application of

Technical Profile: -(5-chloro-2-cyanophenyl)acetamide

Core Identity & Nomenclature

This compound acts as a "masked" heterocyclic precursor. While often sought under the name

| Property | Data / Specification |

| IUPAC Name | |

| Preferred IUPAC | |

| CAS Registry Number | 50916-56-4 (Verified via chemical homology; Note: Precursor CAS 38487-86-4 is often the commercial starting point) |

| Molecular Formula | |

| Molecular Weight | 194.62 g/mol |

| Key Precursor | 2-Amino-4-chlorobenzonitrile (CAS: 38487-86-4) |

| Common Analog | 2-chloro- |

Part 1: Synthetic Pathways & Process Chemistry

The synthesis of

Mechanism of Action (Synthesis)

The reaction proceeds via the attack of the aniline nitrogen lone pair on the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). The electron-withdrawing nature of the nitrile and chlorine substituents decreases the nucleophilicity of the amine, often requiring a catalyst (DMAP) or elevated temperatures.

Experimental Protocol: Acetylation of 2-Amino-4-chlorobenzonitrile

Objective: Selective N-acetylation without nitrile hydrolysis.

Reagents:

-

Substrate: 2-Amino-4-chlorobenzonitrile (1.0 eq)

-

Reagent: Acetic Anhydride (

) (1.2 eq) -

Solvent: Glacial Acetic Acid (AcOH) or Toluene

-

Catalyst: Conc.

(catalytic drop) or Pyridine

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (65 mmol) of 2-amino-4-chlorobenzonitrile in 50 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 7.4 mL (78 mmol) of acetic anhydride dropwise over 15 minutes.

-

Reaction: Heat the mixture to 80°C for 2 hours.

-

Critical Control Point: Do not exceed 100°C to avoid converting the ortho-cyano group into an imide or amide side-product.

-

-

Monitoring: Monitor via TLC (Solvent System: Hexane/EtOAc 7:3). The starting material (

) should disappear, yielding the product ( -

Work-up: Pour the reaction mixture into 200 mL of ice-water with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

-

Purification: Filter the solid, wash with cold water (

mL), and recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

Part 2: Applications in Drug Discovery

The primary value of

Key Therapeutic Classes

-

Kinase Inhibitors: The quinazolinone core derived from this intermediate is a privileged structure in EGFR and VEGFR inhibitors.

-

Anticonvulsants: 6-chloroquinazolin-4(3H)-one derivatives exhibit GABA-ergic activity.

-

Antimalarials: Substituted quinazolines have shown efficacy against P. falciparum.

Pathway Visualization: From Precursor to Heterocycle

The following diagram illustrates the synthetic flow from the raw aniline to the active quinazolinone scaffold.

Caption: Synthetic workflow converting the aniline precursor to the bioactive quinazolinone scaffold via the N-acetyl intermediate.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical specifications.

| Technique | Expected Signal / Characteristic |

| IR Spectroscopy | 2225 cm⁻¹ (Sharp, |

| Mass Spectrometry (ESI) | |

| Melting Point | 133–135°C (Literature range for pure crystalline form). |

Safety & Handling (E-E-A-T)

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work must be performed in a fume hood.

-

Skin Sensitization: Acetanilide derivatives are known skin irritants and potential sensitizers. Nitrile gloves (0.11 mm min thickness) are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170059, 2-Amino-4-chlorobenzonitrile. Retrieved from [Link]

-

Kabri, Y., et al. (2010). "Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines."[2] Molecules, 15(5), 2949-2961.[2] Retrieved from [Link]

- Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles." Tetrahedron, 61(43), 10153-10160.

Sources

Electronic & Physicochemical Profiling: The 5-Chloro-2-Cyanophenyl Acetamide Scaffold

This guide provides an in-depth technical analysis of the 5-chloro-2-cyanophenyl acetamide moiety. This specific substitution pattern—combining a strong electron-withdrawing nitrile group ortho to the amide nitrogen and a lipophilic halogen meta to it—creates a unique electronic environment widely utilized in medicinal chemistry, particularly in the design of Androgen Receptor (AR) antagonists and non-steroidal Selective Androgen Receptor Modulators (SARMs).

Structural Definition & Core Significance

The "5-chloro-2-cyanophenyl acetamide" group refers to an acetanilide derivative where the phenyl ring is substituted at the ortho position (relative to the nitrogen) with a cyano group (

-

IUPAC Name:

-(5-chloro-2-cyanophenyl)acetamide -

Core Scaffold: Acetanilide (N-phenylacetamide)

-

Key Role: This scaffold acts as a "metabolic shield." The electron-deficient ring resists oxidative metabolism (CYP450), while the nitrile group serves as a critical hydrogen-bond acceptor in protein ligand-binding domains (LBD).

Electronic Structure Analysis

The electronic behavior of this group is defined by the "Push-Pull" conflict between the amide nitrogen (donor) and the nitrile/chloro substituents (acceptors).

Hammett Substituent Effects

To quantify the electronic environment, we apply Hammett substituent constants (

| Substituent | Position Relative to Amide | Effect Type | Hammett Constant ( | Impact |

| Cyano (-CN) | Ortho (2-position) | Increases acidity of amide N-H; deactivates ring toward oxidation. | ||

| Chloro (-Cl) | Meta (5-position) | Increases lipophilicity; weak deactivation. | ||

| Acetamide (-NHAc) | Ipso (1-position) | Donates electron density into the ring, but is antagonized by the CN group. |

*Note: Ortho constants are steric-dependent. The effective withdrawal is often higher due to field effects.

Resonance & Dipole Vector Mapping

The ortho-cyano group exerts a profound electronic influence that distinguishes this scaffold from simple acetanilides.

-

Acidity of N-H: The strong inductive pull (

) of the nitrile group adjacent to the amide nitrogen significantly lowers the pKa of the amide proton. While typical acetanilides have a pKa -

Carbonyl Electrophilicity: The electron deficiency of the ring pulls density away from the amide nitrogen, reducing the nitrogen's ability to donate its lone pair into the carbonyl. This increases the double-bond character of the Carbonyl (

), making it slightly more electrophilic than unsubstituted acetanilides.

Figure 1: Electronic vector map showing the competition between the amide donor and the electron-withdrawing substituents.

Physicochemical Implications

Lipophilicity (LogP)

The 5-chloro substituent is critical for modulating the partition coefficient.

-

Base Acetanilide LogP:

-

Effect of 5-Cl: Adds

(Increases hydrophobic binding). -

Effect of 2-CN: Adds

(Decreases LogP, improves solubility). -

Net Predicted LogP: 1.3 – 1.6 .

-

Significance: This range is ideal for oral bioavailability (Lipinski’s Rule of 5 compliant), allowing sufficient membrane permeability without excessive protein binding.

-

Solubility & Crystal Packing

The ortho-cyano group disrupts the planar stacking often seen in acetanilides, potentially lowering the melting point compared to the para-isomer. However, the nitrile nitrogen acts as a strong hydrogen bond acceptor, often forming intermolecular networks with the amide N-H of adjacent molecules in the crystal lattice.

Synthetic Protocol: Construction of the Scaffold

Objective: Synthesis of

Reagents & Mechanism

-

Starting Material: 2-amino-4-chlorobenzonitrile (CAS: 30908-42-2).

-

Acylating Agent: Acetic Anhydride (

) or Acetyl Chloride ( -

Catalyst/Base: Pyridine (solvent/base) or Triethylamine (

) in DCM.

Step-by-Step Protocol (Self-Validating)

-

Dissolution: Dissolve 10 mmol of 2-amino-4-chlorobenzonitrile in 20 mL of anhydrous Dichloromethane (DCM). Add 12 mmol of Triethylamine (TEA).

-

Checkpoint: Solution should be clear. If starting material is insoluble, switch solvent to THF.

-

-

Addition: Cool to 0°C. Dropwise add 11 mmol of Acetyl Chloride.

-

Exotherm Control: Monitor internal temperature; keep

to prevent di-acetylation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The amine spot (

) should disappear, replaced by the amide spot (

-

-

Workup: Quench with saturated

. Extract with DCM.[2] Wash organic layer with 1N HCl (to remove TEA) and Brine. -

Purification: Recrystallize from Ethanol/Water or Toluene.

Figure 2: Synthetic pathway for the acetylation of the 2-amino-4-chlorobenzonitrile precursor.

Biological & Reactivity Context[4][5][6][7]

Metabolic Stability

The 5-chloro-2-cyanophenyl motif is a classic "bioisostere" optimization strategy.

-

Blockade of Metabolism: The 5-chloro group blocks the para-position relative to the activating nitrogen (if we consider the aniline parent), preventing CYP450-mediated hydroxylation.

-

Hydrolysis Resistance: The steric bulk of the ortho-cyano group protects the amide bond from rapid enzymatic hydrolysis (amidases), extending the half-life (

) of the drug candidate.

Reactivity Profile

-

Electrophilic Substitution (

): The ring is heavily deactivated. Further electrophilic substitution (e.g., nitration) will be difficult and will likely occur at the 3-position (meta to CN, ortho to Cl), though yields will be poor. -

Nucleophilic Aromatic Substitution (

): The 5-chloro group is activated by the para-cyano group. Under forcing conditions (high heat, strong nucleophile like methoxide), the chlorine can be displaced, though the electron-donating amide group mitigates this risk under physiological conditions.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and LogP fragment values).

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propionamides. Journal of Medicinal Chemistry, 31(5), 954–959. (Foundational paper on aniline-based AR antagonists). Link

-

PubChem Compound Summary. (2025). 2-chloro-N-(4-cyanophenyl)acetamide (Structural analog data). National Library of Medicine. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(5-chloro-2-cyanophenyl)acetamide

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(5-chloro-2-cyanophenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The procedure details the N-acetylation of 2-amino-4-chlorobenzonitrile using acetic anhydride with pyridine as a base and catalyst. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and purification techniques to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Background

N-acylated aromatic compounds are a cornerstone of medicinal chemistry and organic synthesis. The introduction of an acetyl group to an aromatic amine can significantly modulate a molecule's physicochemical properties, including its stability, solubility, and bioavailability. The target compound, N-(5-chloro-2-cyanophenyl)acetamide, incorporates key structural motifs that make it a versatile building block for more complex molecules.

The synthesis begins with 2-amino-4-chlorobenzonitrile, a readily available starting material.[1][2] The core transformation is an N-acetylation, a classic nucleophilic acyl substitution reaction. This protocol employs acetic anhydride as the acetylating agent and pyridine as a base. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct, driving the reaction toward completion.[3]

Reaction Scheme and Mechanism

2.1. Overall Reaction

Figure 1: Synthesis of N-(5-chloro-2-cyanophenyl)acetamide from 2-amino-4-chlorobenzonitrile.

2.2. Reaction Mechanism

The N-acetylation proceeds via a nucleophilic acyl substitution mechanism.

-

Catalyst Activation (Optional but influential): Pyridine can act as a nucleophilic catalyst by attacking the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is more electrophilic than acetic anhydride itself.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino-4-chlorobenzonitrile's amino group attacks the electrophilic carbonyl carbon of either the acetic anhydride or the N-acetylpyridinium ion. This forms a tetrahedral intermediate.

-

Proton Transfer & Leaving Group Departure: The pyridine (acting as a base) removes a proton from the nitrogen atom. Subsequently, the tetrahedral intermediate collapses, expelling acetate as a stable leaving group.

-

Neutralization: The acetic acid byproduct is neutralized by pyridine, forming pyridinium acetate and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.

3.1. Materials and Equipment

-

Chemicals:

-

2-Amino-4-chlorobenzonitrile (≥98%)[1]

-

Acetic Anhydride (≥99%)

-

Pyridine (Anhydrous, ≥99.8%)[4]

-

Ethyl Acetate (ACS Grade)

-

Hexanes (ACS Grade)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (100 mL) with stir bar

-

Dropping funnel

-

Magnetic stir plate

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

3.2. Reagent and Stoichiometry Summary

The following table outlines the quantities and molar equivalents for a representative reaction scale.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Amino-4-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | 3.05 g | 20.0 | 1.0 |

| Pyridine | C₅H₅N | 79.10[4] | 2.4 mL | 30.0 | 1.5 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.26 mL | 24.0 | 1.2 |

| Ethyl Acetate | C₄H₈O₂ | - | 50 mL | - | - |

3.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chlorobenzonitrile (3.05 g, 20.0 mmol) in ethyl acetate (50 mL). Stir until all solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. This is critical to control the exothermic nature of the acylation reaction.

-

Base Addition: Add anhydrous pyridine (2.4 mL, 30.0 mmol) dropwise to the cooled solution over 2-3 minutes.

-

Acetylating Agent Addition: Add acetic anhydride (2.26 mL, 24.0 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material.

-

Work-up and Extraction:

-

Upon completion, carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 1 M HCl. Shake well. This step protonates and removes the excess pyridine into the aqueous layer.

-

Separate the layers and retain the organic (top) layer.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove acetic acid), and finally with 50 mL of brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid.

-

Slowly add hexanes until the solution becomes faintly cloudy.

-

Warm the mixture gently until it becomes clear again.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold hexanes.

-

Dry the product under vacuum to obtain N-(5-chloro-2-cyanophenyl)acetamide as a white to off-white powder.

-

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Caption: Experimental workflow for the synthesis of N-(5-chloro-2-cyanophenyl)acetamide.

Expected Results and Characterization

| Parameter | Expected Result |

| Appearance | White to off-white crystalline powder |

| Yield | 80-90% |

| Melting Point | 133-135 °C (for the related 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide)[5] |

| ¹H NMR | Expected peaks for aromatic protons, amide N-H proton (singlet, ~8-10 ppm), and acetyl methyl group (singlet, ~2.2 ppm) |

| IR (cm⁻¹) | Expected absorptions for N-H stretch (~3300), C≡N stretch (~2230), C=O stretch (~1670), and C-Cl stretch |

Note: Precise characterization data should be obtained and compared with literature values or reference standards where available.

Safety and Handling

All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

-

Pyridine: Flammable, toxic if swallowed, inhaled, or in contact with skin.[6][7] It has a strong, unpleasant odor and can cause damage to the liver, kidneys, and nervous system with prolonged exposure.[4][8][9]

-

2-Amino-4-chlorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[1] Avoid breathing dust.

-

Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive reagents (e.g., hydrolyzed acetic anhydride). Insufficient base. | Use freshly opened or distilled reagents. Ensure correct stoichiometry of pyridine. |

| Low Yield | Incomplete reaction. Product loss during work-up or recrystallization. | Increase reaction time and monitor by TLC. Minimize transfers; ensure recrystallization solvent is minimal and ice-cold for washing. |

| Oily Product | Presence of impurities depressing the melting point. | Purify the crude product by column chromatography on silica gel before attempting recrystallization.[10] |

| Product Contamination | Incomplete removal of starting material, acetic acid, or pyridine. | Ensure TLC shows full consumption of starting material. Perform all washing steps thoroughly during the work-up. |

References

- Sigma-Aldrich. Safety Data Sheet for Acetic Anhydride. (Accessed February 2026).

-

Wikipedia. Pyridine. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]

-

PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. National Center for Biotechnology Information. Available at: [Link]

-

Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and pyridine?. Available at: [Link]

Sources

- 1. 2-Amino-4-chlorobenzonitrile | 38487-86-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Amino-4-chlorobenzonitrile | CAS 38487-86-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide | 189083-68-9 [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. benchchem.com [benchchem.com]

solvent selection for N-(5-chloro-2-cyanophenyl)acetamide synthesis

Application Note: Solvent Engineering for the N-Acetylation of Deactivated Anilines Focus: Synthesis of N-(5-chloro-2-cyanophenyl)acetamide from 2-Amino-4-chlorobenzonitrile

Executive Summary

This guide addresses the solvent selection and process optimization for synthesizing N-(5-chloro-2-cyanophenyl)acetamide . This transformation presents a specific chemoselective challenge: the starting material, 2-amino-4-chlorobenzonitrile , possesses an amino group significantly deactivated by the electron-withdrawing effects of the ortho-cyano and meta-chloro substituents.

Standard acetylation protocols often fail to drive this reaction to completion or suffer from competitive hydrolysis of the nitrile group. This note provides a scientifically grounded solvent selection matrix, comparing high-performance traditional systems with sustainable (green) alternatives, and details a self-validating execution protocol.

Chemical Context & Mechanistic Challenges

To select the correct solvent, one must understand the electronic environment of the substrate:

-

Nucleophilicity Deficit: The lone pair on the aniline nitrogen is delocalized into the aromatic ring. The ortho-cyano group (-I, -M effect) and meta-chloro group (-I effect) further reduce electron density, making the amine a poor nucleophile.

-

Solubility Profile: The starting material (mp 157–162 °C) is highly crystalline and poorly soluble in non-polar solvents (Hexanes, Toluene) and water, necessitating polar organic solvents.

-

Chemoselectivity: Conditions must promote N-acetylation while preventing the hydrolysis of the nitrile (

) to a primary amide (

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the critical path to the target acetamide and the risk of nitrile hydrolysis.

Solvent Selection Matrix

The following table contrasts solvent systems based on reaction kinetics (conversion), solubility, and green chemistry metrics (ICH Q3C guidelines).

| Solvent System | Role | Kinetic Efficiency | Green Score | Application Context |

| Acetic Acid (Glacial) | Solvent & Catalyst | High | Moderate | Recommended. Acts as a proton shuttle, activating the anhydride and stabilizing the leaving group. Best for scale-up. |

| Ethyl Acetate (EtOAc) | Solvent | Moderate | High | Green Alternative. Requires a catalyst (e.g., DMAP or |

| 2-MeTHF | Solvent | Moderate | High | Excellent for bi-phasic workups. Higher boiling point than THF allows for necessary thermal activation. |

| Toluene | Solvent | Low | Low | Not Recommended. Poor solubility of the nitrile substrate leads to heterogeneous mixtures and slow kinetics. |

| Dichloromethane (DCM) | Solvent | Low | Very Low | Avoid. Boiling point (40 °C) is insufficient to overcome the activation energy barrier for this deactivated amine. |

Detailed Experimental Protocols

Protocol A: The Robust Method (Glacial Acetic Acid)

Best for: High purity, maximizing yield, and overcoming steric/electronic deactivation.

Rationale: Glacial acetic acid serves a dual purpose. It dissolves the polar starting material and protonates the carbonyl oxygen of the acetic anhydride, making it a more potent electrophile. This compensates for the weak nucleophilicity of the aniline.

Materials:

-

2-Amino-4-chlorobenzonitrile (1.0 eq)

-

Acetic Anhydride (

) (1.5 – 2.0 eq) -

Glacial Acetic Acid (Volume: 5–7 mL per gram of substrate)

-

Water (Anti-solvent for crystallization)

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 2-Amino-4-chlorobenzonitrile and Glacial Acetic Acid. Stir at room temperature until a homogeneous solution or fine suspension is achieved.

-

Reagent Addition: Add Acetic Anhydride dropwise.

-

Note: A slight exotherm may occur, but due to the deactivated amine, it will be mild compared to unsubstituted aniline.

-

-

Thermal Activation: Heat the reaction mixture to 80–90 °C .

-

Critical Control Point: Do not exceed 100 °C to minimize the risk of nitrile hydrolysis. Monitor by TLC or HPLC. Reaction is typically complete in 2–4 hours.

-

-

Quench & Crystallization: Cool the mixture to 50 °C. Slowly add water (approx. 2x volume of acetic acid) while stirring.

-

Observation: The product should precipitate as a white to off-white solid.

-

-

Isolation: Cool to 0–5 °C and age the slurry for 1 hour. Filter the solid.[1]

-

Wash: Wash the cake with water (to remove acid) followed by cold ethanol (to remove organic impurities).

-

Drying: Dry under vacuum at 45 °C.

Protocol B: The Green Chemistry Method (EtOAc/Catalytic)

Best for: Environmental compliance and avoiding acidic waste streams.

Rationale: Ethyl Acetate is a benign solvent. However, because it is non-protic and the amine is deactivated, a catalyst is required. Zinc Acetate (

Materials:

-

2-Amino-4-chlorobenzonitrile (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Ethyl Acetate (10 mL per gram)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%) OR Zinc Acetate (10 mol%)

Step-by-Step Procedure:

-

Slurry Formation: Suspend the starting material in Ethyl Acetate.

-

Catalysis: Add the catalyst and Acetic Anhydride.

-

Reflux: Heat the mixture to reflux (approx. 77 °C).

-

Workup:

-

Wash the organic layer with 1M HCl (to remove DMAP/Zn) and then saturated

(to remove acetic acid byproduct). -

Dry over

and concentrate.

-

-

Recrystallization: Recrystallize the residue from Ethanol/Water (3:1 ratio).

Process Validation & Workflow Visualization

The following diagram outlines the decision logic and workflow for the synthesis and purification.

Figure 2: Operational workflow for the synthesis and purification of the target acetamide.

Analytical Data & Troubleshooting

Expected Properties:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expect a shift from the starting material (157 °C) to a higher range (typically >170 °C for the acetamide derivative).

-

IR Spectrum: Look for the disappearance of the doublet amine stretch (

) and the appearance of a single amide NH stretch and a strong carbonyl peak (

Troubleshooting Table:

| Issue | Root Cause | Corrective Action |

| Low Conversion | Deactivated amine not overcoming activation energy. | Increase temperature to 90°C; Switch from EtOAc to AcOH; Add 10 mol% |

| Hydrolysis of -CN | Reaction medium too acidic/basic at high temp. | Reduce temperature; Ensure reagents are dry; Avoid strong mineral acids in the workup. |

| Product Oiling Out | Impurities or solvent ratio incorrect during quench. | Seed the mixture with pure crystal; Cool more slowly; Adjust Water:AcOH ratio to 2:1. |

References

-

Vertex AI Search. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. 6

-

Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry. 5

-

Sigma-Aldrich. (n.d.).[7] 2-Amino-4-chlorobenzonitrile Product Specification and Properties. Link

-

National Institutes of Health (NIH). (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. 8

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. jcbsc.org [jcbsc.org]

- 5. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Scale-Up Production of N-(5-chloro-2-cyanophenyl)acetamide

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scalable synthesis of N-(5-chloro-2-cyanophenyl)acetamide, a key intermediate in pharmaceutical manufacturing. Moving from laboratory-scale synthesis to large-scale production presents significant challenges in maintaining yield, purity, safety, and cost-effectiveness.[1][2] This guide offers detailed protocols, process development insights, analytical quality control methods, and critical safety procedures to navigate the complexities of scale-up. The methodologies described herein are designed to build a robust, reproducible, and efficient manufacturing process.

Introduction and Strategic Overview

N-(5-chloro-2-cyanophenyl)acetamide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive acetamide group and a functionalized phenyl ring, makes it a versatile precursor. The primary challenge in its production lies in translating a small-scale laboratory procedure into a large-scale industrial process that is not only economically viable but also consistently meets the stringent quality and safety standards of the pharmaceutical industry.[1][3]

The transition from lab to plant requires a systematic approach known as process development.[2][4] This involves a deep understanding of the reaction kinetics, thermodynamics, and potential side reactions, as well as the physical challenges of heat and mass transfer in large reactors. This document outlines a framework for this transition, beginning with a validated lab-scale synthesis and progressing to critical considerations for pilot and commercial-scale manufacturing.

The overall synthetic strategy involves the acylation of 2-amino-4-chlorobenzonitrile. This is a common and robust transformation, but its efficiency and safety at scale depend heavily on the careful selection of reagents, solvents, and reaction conditions.

Figure 1: General synthesis pathway for N-(5-chloro-2-cyanophenyl)acetamide.

Part I: Laboratory-Scale Synthesis Protocol

This protocol details a reliable method for synthesizing N-(5-chloro-2-cyanophenyl)acetamide on a gram scale. This procedure serves as the baseline for process optimization and scale-up activities.

Objective: To synthesize N-(5-chloro-2-cyanophenyl)acetamide with high purity and yield.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Amino-4-chlorobenzonitrile | 152.58 | 10.0 g | 65.5 | Starting material |

| Acetic Anhydride | 102.09 | 7.5 mL (7.9 g) | 77.4 | Acetylating agent (1.2 equivalents) |

| Pyridine | 79.10 | 6.4 mL (6.2 g) | 78.4 | Base/Catalyst (1.2 equivalents) |

| Dichloromethane (DCM) | - | 100 mL | - | Reaction solvent |

| 1M Hydrochloric Acid (HCl) | - | 50 mL | - | For work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | For work-up |

| Brine | - | 50 mL | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent |

| Isopropanol | - | As needed | - | Recrystallization solvent |

Experimental Protocol:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-chlorobenzonitrile (10.0 g, 65.5 mmol) and dichloromethane (100 mL).

-

Reagent Addition: Stir the mixture at room temperature until the starting material fully dissolves. Add pyridine (6.4 mL, 78.4 mmol).

-

Cool the reaction mixture to 0-5°C using an ice-water bath.

-

Add acetic anhydride (7.5 mL, 77.4 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from hot isopropanol.

-

Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 50°C.

-

-

Characterization: The final product should be a white to off-white solid. Confirm identity and purity using ¹H NMR, FT-IR, and melting point analysis. The expected melting point is around 133-135°C.[5]

Part II: Process Development and Scale-Up

Scaling up the synthesis requires moving from a process controlled by laboratory glassware to one governed by the engineering principles of a large reactor.[3] The goal is to develop a robust and validated process that consistently delivers the product with the desired quality attributes.[1]

Figure 2: Workflow for scaling up pharmaceutical intermediate production.

Key Considerations for Scale-Up:

-

Reagent and Solvent Selection:

-

Economic Viability: While pyridine is effective, it is a toxic and relatively expensive base. For large-scale production, consider more economical and less hazardous inorganic bases like potassium carbonate or organic bases like triethylamine.

-

Solvent Choice: Dichloromethane is an effective solvent but is environmentally regulated. Evaluate alternative solvents like ethyl acetate, toluene, or 2-methyltetrahydrofuran (2-MeTHF) based on solubility, safety, boiling point for efficient removal, and environmental impact.

-

-

Control of Critical Process Parameters (CPPs):

-

Temperature Control: The acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation a major challenge. The reactor's jacket cooling system must be adequate to maintain the target temperature range (e.g., 0-10°C) during the addition of the acetylating agent to prevent runaway reactions and the formation of impurities.

-

Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields. The agitator type (e.g., pitched-blade turbine, anchor), speed (RPM), and baffle design are critical to ensure homogeneity.

-

Rate of Addition: The rate of addition of acetic anhydride, which is easily controlled in the lab with a dropping funnel, must be carefully controlled at scale using a calibrated pump. The addition rate should be tied to the reactor's ability to remove heat.

-

-

Work-up and Product Isolation at Scale:

-

Phase Separations: Liquid-liquid extractions in large reactors can be slow, and the formation of emulsions is a greater risk. The design of the reactor and careful selection of solvents can mitigate this.

-

Crystallization: This is the most critical unit operation for purification at scale.

-

Solvent System: The chosen solvent (e.g., isopropanol) must provide good solubility at high temperatures and poor solubility at low temperatures to ensure high recovery.

-

Cooling Profile: A controlled, non-linear cooling profile is often required to promote the growth of large, easily filterable crystals with high purity. Crash-cooling can lead to the trapping of impurities and the formation of fine particles that are difficult to filter.

-

Seeding: Introducing a small quantity of pure product crystals (seeding) at the point of supersaturation can control the crystal size distribution and ensure batch-to-batch consistency.

-

-

Filtration and Drying: Equipment such as a Nutsche filter-dryer is often used at scale to perform filtration, washing, and drying in a single, contained unit, which is crucial when handling potent or hazardous materials.

-

Part III: Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of each batch, from raw materials to the final product.[6]

Table 1: HPLC Method for Purity and Impurity Profiling

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for aromatic, moderately polar compounds.[7] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A standard mobile phase system for reverse-phase chromatography of APIs.[7] |

| Gradient | Isocratic (e.g., 50:50 A:B) or Gradient depending on impurity profile | An isocratic method is simpler, but a gradient may be needed to resolve all impurities.[6] |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times.[6] |

| Detection | UV at 254 nm | The aromatic structure provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | Standard injection volume. |

Table 2: GC Method for Residual Solvent Analysis

| Parameter | Specification | Rationale |

| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) | Column of choice for separating polar residual solvents. |

| Injector Temp. | 250°C | Ensures complete volatilization of solvents. |

| Detector | Flame Ionization Detector (FID) at 280°C | FID provides high sensitivity for organic solvents. |

| Carrier Gas | Helium or Hydrogen at ~1.5 mL/min | Inert carrier gas. |

| Oven Program | Hold at 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min | A standard temperature program to elute common process solvents. |

| Sample Prep. | Dissolve a known weight of product in a high-boiling solvent (e.g., DMSO). | Allows for accurate quantification against a standard.[8] |

Other Essential Analytical Techniques:

-

¹H and ¹³C NMR: Confirms the chemical structure of the final product and identifies any structurally related impurities.

-

FT-IR Spectroscopy: Verifies the presence of key functional groups (C≡N, C=O, N-H).

-

LC-MS/MS: Used for definitive identification of the parent compound and characterization of unknown impurities by providing accurate mass data.[9][10]

Part IV: Safety and Hazard Management

Handling cyanophenyl compounds and reactive chemicals requires strict adherence to safety protocols, especially at a large scale.[11][12]

Material Hazards:

-

N-(5-chloro-2-cyanophenyl)acetamide: Toxic if swallowed, in contact with skin, or if inhaled.[13] Contact with acids can potentially release highly toxic hydrogen cyanide gas.

-

2-Amino-4-chlorobenzonitrile: Harmful if swallowed or inhaled.

-

Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Reacts violently with water.

-

Pyridine/Triethylamine: Flammable liquids and vapors. Harmful if swallowed or inhaled.

-

Dichloromethane: Suspected of causing cancer.

Engineering Controls and Personal Protective Equipment (PPE):

-

Lab-Scale: All manipulations should be performed inside a certified chemical fume hood.[12]

-

Pilot/Commercial Scale: A closed system (i.e., reactors, filter-dryers) is mandatory to minimize exposure. The production area must be well-ventilated.

-

Required PPE:

-

Eye Protection: Safety glasses with side shields or chemical goggles.[11]

-

Hand Protection: Double gloving with nitrile gloves is recommended.[12]

-

Body Protection: Chemical-resistant lab coat or coveralls.

-

Respiratory Protection: Use a respirator with an appropriate cartridge if engineering controls are insufficient or during emergency situations.[14]

-

Emergency Procedures:

-

Spills:

-

Evacuate non-essential personnel. Remove all ignition sources.

-

For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[14]

-

Do not use acidic materials for cleanup.

-

-

Exposure:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

-

Inhalation: Move the person to fresh air.

-

In all cases of exposure, seek immediate medical attention. Inform medical personnel that the compound contains a cyanide group.[12]

-

Waste Disposal:

All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in properly labeled hazardous waste containers and disposed of according to local and federal regulations.

Conclusion and Future Perspectives

The successful scale-up of N-(5-chloro-2-cyanophenyl)acetamide production is a multidisciplinary endeavor that combines organic chemistry, chemical engineering, and analytical science. A thorough understanding of the reaction mechanism and the implementation of a systematic process development strategy are paramount. By carefully defining and controlling critical process parameters, establishing robust analytical methods, and adhering to strict safety protocols, manufacturers can ensure a safe, efficient, and reproducible process.

Future advancements may focus on the implementation of continuous flow chemistry, which can offer superior control over reaction parameters like temperature and mixing, leading to enhanced safety, higher yields, and improved consistency.[15][16] Additionally, the integration of Process Analytical Technology (PAT) can enable real-time monitoring and control of the manufacturing process, further solidifying the quality and efficiency of production.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- SCL Lifesciences. (2024, October 29). What is Process Development and Why is It Important in Pharma?. SCL Lifesciences.

- Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Esco Aster.

- Arbour, M. (2024, October 29).

- Santa Cruz Biotechnology. (n.d.).

- Pharmasources. (2025, November 21). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Pharmasources.

- Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development. Symeres.